Cas no 61601-94-3 (2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl)

2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 化学的及び物理的性質
名前と識別子
-
- 2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl
- 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
- 1,1'-BI(2,3-NAPHTHODIOL)
- 2,3,2',3'-TETRAHYDROXY-1,1'-BINAPHTHYL
- tetrahydroxybinaphthyl
- ZINC01765622
- MFCD00188003
- (1S)-[1,1 inverted exclamation marka-Binaphthalene]-2,2 inverted exclamation marka,3,3 inverted exclamation marka-tetrol
- 1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol
- EX-A7814B
- NSC245006
- 1,1-Bi(2,3-naphthodiol)
- AKOS025402000
- NSC-245006
- 1,1'-binaphthyl-2,2',3,3'-tetraol
- 39215-21-9
- [1,2',3,3'-tetrol
- SCHEMBL918396
- D92519
- EX-A7813S
- DTXSID70959990
- [1,1'-Binaphthalene]-2,2',3,3'-tetrol
- 1430736-25-6
- 61601-94-3
- [1,1'-Binaphthalene]-2,2',3,3'-tetraol
- 63323-58-0
- T1754
- DB-053944
- AS-63237
- AC-27936
- [1,1'-Binaphthalene]-2,2',3,3'-tetrol, (1R)-
- GLXC-10969
-
- インチ: InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H
- InChIKey: OOSHJGKXQBJASF-UHFFFAOYSA-N
- ほほえんだ: OC1=C(O)C=C2C=CC=CC2=C1C3=C4C=CC=CC4=CC(O)=C3O
計算された属性
- せいみつぶんしりょう: 318.08900
- どういたいしつりょう: 318.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 401
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 165
- 疎水性パラメータ計算基準値(XlogP): 4.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 80.9Ų
じっけんとくせい
- 色と性状: 。
- PSA: 80.92000
- LogP: 4.48240
- ようかいせい: 。
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1754-1g |
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl |
61601-94-3 | 98.0%(LC) | 1g |
¥1010.0 | 2022-06-10 |
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthyl 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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S. Ahmed Chem. Commun., 2009, 6421-6423
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
2,2 ,3,3 -Tetrahydroxy-1,1 -binaphthylに関する追加情報
Introduction to 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl (CAS No. 61601-94-3)
2,2,3,3-Tetrahydroxy-1,1-Binaphthyl, identified by its Chemical Abstracts Service (CAS) number 61601-94-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This bichromatic molecule, featuring a dimeric structure of naphthalene derivatives with hydroxyl functional groups, exhibits unique physicochemical properties that make it a valuable candidate for various applications. The presence of multiple hydroxyl groups imparts distinct reactivity and solubility characteristics, which are exploited in synthetic chemistry and biological studies.
The molecular architecture of 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl consists of two naphthalene rings linked at the 1-position through a central carbon bridge. Each naphthalene ring is substituted with two hydroxyl groups at the 2- and 3-positions, respectively. This specific substitution pattern contributes to the compound's ability to participate in hydrogen bonding interactions, enhancing its solubility in polar solvents and facilitating its use in supramolecular chemistry. The compound's symmetry and rigidity also make it an attractive scaffold for designing chiral molecules and polymers with tailored properties.
In recent years, 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl has been extensively studied for its potential applications in pharmaceuticals and advanced materials. Its structural features suggest utility as a ligand in coordination chemistry, where it can complex with transition metals to form catalysts or sensors. The compound's ability to self-assemble into ordered structures has also been explored in the development of liquid crystals and organic semiconductors. These applications leverage the compound's high molecular weight and rigid backbone, which promote stable aggregation and mesogenic behavior.
One of the most compelling aspects of 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl is its role in medicinal chemistry. Researchers have investigated its derivatives as potential bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors. The hydroxyl groups provide multiple sites for chemical modification, allowing for the synthesis of analogs with enhanced pharmacological properties. For instance, studies have demonstrated that certain derivatives of this compound exhibit antioxidant and anti-inflammatory effects in vitro. These findings have spurred further exploration into developing novel therapeutic agents based on this scaffold.
The synthesis of 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl presents a challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step organic transformations that require careful control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes for this compound. For example, catalytic hydrogenation techniques have been employed to introduce the hydroxyl groups with greater precision. These improvements have made it feasible to produce larger quantities of the compound for research purposes.
The spectroscopic properties of 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl are another area of interest. The compound exhibits strong absorption in the ultraviolet-visible (UV-Vis) region due to its extended π-conjugation system. This property makes it useful as a chromophore in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, nuclear magnetic resonance (NMR) spectroscopy reveals detailed information about its molecular structure and dynamics. These insights are crucial for understanding how the compound behaves in different environments and how it can be modified for specific applications.
Recent research has also highlighted the environmental implications of 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl (CAS No.61601-94-3). Studies have shown that this compound can act as a building block for biodegradable polymers due to its hydroxyl-rich structure。 Such polymers are increasingly important for sustainable manufacturing processes because they decompose into environmentally benign products under certain conditions。 This finding aligns with global efforts to develop eco-friendly materials that minimize waste and pollution。
The future prospects for 2,2,3,3-Tetrahydroxy-1,1-Binaphthyl are promising, given its versatility and potential applications across multiple disciplines。 Ongoing research aims to expand its utility by exploring new synthetic pathways、 modifications,and interdisciplinary collaborations。 As our understanding of molecular interactions deepens, so too will our ability to harness the unique properties of this remarkable compound for innovative solutions。
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